3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the chlorobenzoyl and difluoromethyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar core structure and exhibit comparable biological activities.
4-Aminobenzothieno[3,2-d]pyrimidines: These derivatives are also structurally related and have been studied for their potential as therapeutic agents.
Uniqueness
What sets 3-[(2-Chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorobenzoyl and difluoromethyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H12ClF2N3O2S |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H12ClF2N3O2S/c1-7-6-10(14(19)20)22-17-11(7)12(13(26-17)15(21)24)23-16(25)8-4-2-3-5-9(8)18/h2-6,14H,1H3,(H2,21,24)(H,23,25) |
InChI Key |
XFNILXULBVBDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N)NC(=O)C3=CC=CC=C3Cl)C(F)F |
Origin of Product |
United States |
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